molecular formula C11H15ClO2 B13692191 2-(tert-Butoxy)-5-chloroanisole

2-(tert-Butoxy)-5-chloroanisole

Cat. No.: B13692191
M. Wt: 214.69 g/mol
InChI Key: SXDBBCGYAOAYCC-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-5-chloroanisole is a substituted anisole derivative characterized by a tert-butoxy group (-OC(CH₃)₃) at the ortho position (C2) and a chlorine atom at the para position (C5) relative to the methoxy group (anisole backbone). This compound is of interest in organic synthesis due to the steric and electronic effects imparted by the bulky tert-butoxy substituent, which may influence reactivity in coupling reactions or catalytic processes.

Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

4-chloro-2-methoxy-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15ClO2/c1-11(2,3)14-9-6-5-8(12)7-10(9)13-4/h5-7H,1-4H3

InChI Key

SXDBBCGYAOAYCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-5-chloroanisole typically involves the alkylation of 5-chloroanisole with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. Another method involves the use of tert-butyl chloride and a base such as sodium hydride to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow microreactor systems. This method offers advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-5-chloroanisole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dechlorinated products.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

    Oxidation: Quinones

    Reduction: Dechlorinated anisole derivatives

    Substitution: Amino or thiol-substituted anisole derivatives

Scientific Research Applications

2-(tert-Butoxy)-5-chloroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-5-chloroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the chlorine atom can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Substituents (Position) CAS Number Key Features Reference
2-(tert-Butoxy)-5-chloroanisole tert-Butoxy (C2), Cl (C5) Not provided Bulky tert-butoxy group; potential steric hindrance; electron-donating effects Hypothetical
5-Bromo-2-chloroanisole Br (C5), Cl (C2) 16817-43-9 Halogenated substituents; smaller steric profile; electron-withdrawing effects TCI Chemicals
N-(tert-Butoxycarbonyl)-D-leucine Monohydrate Boc-protected amino acid 200937-17-3 tert-Butoxycarbonyl (Boc) group; unrelated backbone (amino acid vs. anisole) TCI Chemicals

Key Observations:

Substituent Steric Effects: The tert-butoxy group in this compound introduces significant steric bulk compared to smaller substituents like halogens (e.g., Br or Cl in 5-Bromo-2-chloroanisole). This may reduce reactivity in nucleophilic aromatic substitution or cross-coupling reactions compared to less hindered analogs .

Electronic Effects :

  • The tert-butoxy group is electron-donating via resonance, which could deactivate the aromatic ring toward electrophilic substitution. Conversely, halogens (Cl, Br) are weakly electron-withdrawing, creating different electronic environments for reactivity .

Functional Group Diversity: N-(tert-Butoxycarbonyl)-D-leucine Monohydrate (CAS 200937-17-3) shares the tert-butoxy motif but is structurally distinct as a Boc-protected amino acid.

Limitations of Available Data

The provided evidence lacks critical information for a comprehensive comparison:

  • Absence of Target Compound Data: No CAS number, synthesis protocols, or experimental properties (e.g., NMR, HPLC) are provided for this compound.
  • Narrow Scope of Analogs: The TCI Chemicals catalog lists only halogenated anisoles and Boc-protected amino acids, limiting comparisons to substituent effects rather than direct functional parallels.

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